Cas no 52817-12-6 (6-Bromo-3-Formylchromone)

6-Bromo-3-Formylchromone 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
- 6-Bromo-3-formylchromone
- 4H-1-Benzopyran-3-carboxaldehyde,6-bromo-4-oxo-
- 6-bromo-4-oxochromene-3-carbaldehyde
- 6-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde
- 6-Bromochromone-3-carboxaldehyde
- PCEZXSJBHMOQFT-UHFFFAOYSA-N
- 4H-1-Benzopyran-3-carboxaldehyde, 6-bromo-4-oxo-
- 6-bromo-4-oxo-chromene-3-carbaldehyde
- 6-Bromochromone-3-carbaldehyde
- C10H5BrO3
- A829265
- FT-0640110
- EN300-11886
- CS-0128869
- DTXSID00346713
- SCHEMBL177572
- 6-Bromo-3-formylchromone, 99%
- Z56854500
- BP-12361
- BDBM50131077
- AS-48290
- AC-25539
- MFCD00191849
- BB 0261437
- CHEMBL85756
- AKOS000275968
- 52817-12-6
- B2183
- 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde #
- F30193
- DB-052190
- 6-Bromo-3-Formylchromone
-
- MDL: MFCD00191849
- インチ: 1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H
- InChIKey: PCEZXSJBHMOQFT-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(C(C([H])=O)=C([H])O2)=O
計算された属性
- せいみつぶんしりょう: 251.94200
- どういたいしつりょう: 251.942207
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 1.9
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.8±0.1 g/cm3
- ゆうかいてん: 190.0 to 193.0 deg-C
- ふってん: 365.7±42.0 °C at 760 mmHg
- フラッシュポイント: 175.0±27.9 °C
- 屈折率: 1.713
- PSA: 47.28000
- LogP: 2.36800
- じょうきあつ: 0.0±0.8 mmHg at 25°C
- ようかいせい: 未確定
6-Bromo-3-Formylchromone セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26-S36
- 危険レベル:IRRITANT
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
6-Bromo-3-Formylchromone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
6-Bromo-3-Formylchromone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB144670-5 g |
6-Bromo-3-formylchromone, 97%; . |
52817-12-6 | 97% | 5g |
€105.60 | 2023-06-23 | |
TRC | B678008-100mg |
6-Bromo-3-Formylchromone |
52817-12-6 | 100mg |
$ 80.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D519752-25g |
6-BroMo-4-oxo-4H-chroMene-3-carbaldehyde |
52817-12-6 | 97% | 25g |
$550 | 2024-05-24 | |
Enamine | EN300-11886-10.0g |
6-bromo-4-oxo-4H-chromene-3-carbaldehyde |
52817-12-6 | 95% | 10g |
$72.0 | 2023-05-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199509-250mg |
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde |
52817-12-6 | 98% | 250mg |
¥64.00 | 2024-05-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B869649-5g |
6-Bromo-3-formylchromone |
52817-12-6 | 97% | 5g |
¥393.30 | 2022-09-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32053-1g |
6-Bromo-3-formylchromone, 97% |
52817-12-6 | 97% | 1g |
¥744.00 | 2023-03-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152562-25G |
6-Bromo-3-Formylchromone |
52817-12-6 | >97.0% | 25g |
¥1749.90 | 2023-09-04 | |
Enamine | EN300-11886-1.0g |
6-bromo-4-oxo-4H-chromene-3-carbaldehyde |
52817-12-6 | 95% | 1g |
$19.0 | 2023-05-01 | |
TRC | B678008-50mg |
6-Bromo-3-Formylchromone |
52817-12-6 | 50mg |
$ 65.00 | 2022-06-06 |
6-Bromo-3-Formylchromone 関連文献
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
6-Bromo-3-Formylchromoneに関する追加情報
6-Bromo-3-Formylchromone: A Comprehensive Overview
6-Bromo-3-formylchromone, also known by its CAS registry number 52817-12-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This chromone derivative has been extensively studied for its unique properties and potential applications in drug development, as well as in the synthesis of advanced materials. In this article, we delve into the structural characteristics, synthesis methods, biological activities, and recent research advancements related to 6-bromo-3-formylchromone.
The molecular structure of 6-bromo-3-formylchromone consists of a chromone skeleton with a bromine atom at the 6-position and a formyl group at the 3-position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. The chromone system itself is a fused bicyclic structure comprising a benzene ring and a gamma-pyrone ring, which contributes to its aromaticity and reactivity.
Recent studies have highlighted the potential of 6-bromo-3-formylchromone as a precursor for the synthesis of various bioactive compounds. For instance, researchers have explored its use in the development of anti-inflammatory agents by modifying the substituents on the chromone framework. The bromine atom at position 6 serves as an excellent leaving group, facilitating substitution reactions that can introduce diverse functional groups to tailor the compound's biological activity.
In addition to its role in drug design, 6-bromo-3-formylchromone has shown promise in materials science applications. Its ability to form stable coordination complexes with transition metals has led to investigations into its use in catalysis and sensor technology. Recent findings demonstrate that when incorporated into metal-organic frameworks (MOFs), this compound can enhance catalytic efficiency in reactions such as CO2 capture and hydrogenation.
The synthesis of 6-bromo-3-formylchromone typically involves multi-step processes that combine aromatic substitution and cyclization reactions. One common approach is the condensation of substituted benzaldehyde derivatives with ketones or aldehydes under acidic or basic conditions. The choice of reagents and reaction conditions plays a critical role in achieving high yields and purity of the final product.
Biological evaluations of 6-bromo-3-formylchromone have revealed interesting pharmacological properties. Preclinical studies indicate that this compound exhibits moderate anti-proliferative activity against certain cancer cell lines, suggesting its potential as an anti-cancer agent. Furthermore, it has demonstrated antioxidant properties, which could be exploited in the development of nutraceuticals or cosmeceuticals.
The latest research on CAS No. 52817-12-6 has focused on understanding its interaction with biological systems at the molecular level. Using advanced computational techniques such as molecular docking and dynamics simulations, scientists have gained insights into how this compound binds to target proteins involved in key cellular pathways. These studies are paving the way for rational drug design strategies targeting specific diseases.
In conclusion, 6-bromo-3-formylchromone, with its unique chemical structure and versatile reactivity, continues to be a focal point for scientific exploration across multiple disciplines. Its potential applications span from drug discovery to materials innovation, underscoring its importance in contemporary research efforts.
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